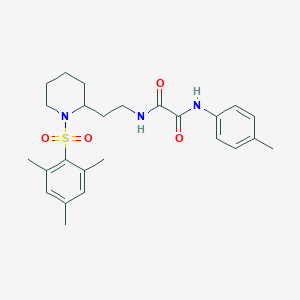

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Description

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a mesitylsulfonyl-substituted piperidine moiety at the N1 position and a p-tolyl group at the N2 position. The mesitylsulfonyl group may enhance metabolic stability or modulate receptor interactions compared to simpler alkyl or aryl substituents seen in related compounds .

Properties

IUPAC Name |

N'-(4-methylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S/c1-17-8-10-21(11-9-17)27-25(30)24(29)26-13-12-22-7-5-6-14-28(22)33(31,32)23-19(3)15-18(2)16-20(23)4/h8-11,15-16,22H,5-7,12-14H2,1-4H3,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKJJQJJBRMJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2-chloropiperidine with mesitylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Oxalamide: The piperidine intermediate is then coupled with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in an inert atmosphere using a solvent like dichloromethane.

Introduction of the p-Tolyl Group: Finally, the p-tolyl group is introduced through a nucleophilic substitution reaction, where the oxalamide intermediate reacts with p-tolylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the oxalamide moiety to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring and the oxalamide linkage.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine and oxalamide derivatives.

Scientific Research Applications

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and nanomaterials.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The mesitylsulfonyl group and the oxalamide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Flavor-Enhancing Oxalamides

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

- Structure : Features a 2,4-dimethoxybenzyl group at N1 and a pyridin-2-yl-ethyl group at N2.

- 16.099) to reduce monosodium glutamate (MSG) in sauces, snacks, and frozen foods .

- Toxicity: No-observed-effect level (NOEL) of 100 mg/kg body weight/day in rats, with a safety margin exceeding 33 million relative to human exposure levels (0.0002–0.003 μg/kg/day) .

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no. 16.101)

- Structure : Substituted with 2-methoxy-4-methylbenzyl at N1 and pyridin-2-yl-ethyl at N2.

- Metabolism : Expected to follow similar pathways as S336 due to shared oxalamide backbone, with comparable safety margins .

This may limit its suitability as a flavor agent but enhance stability for pharmaceutical uses .

Antiviral and Medicinal Oxalamides

N1-(4-Chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (Compound 27)

- Structure : Includes a chlorophenyl group at N1 and a thiazole-piperidine hybrid at N2.

- Activity : Demonstrated efficacy as an HIV entry inhibitor by targeting the CD4-binding site, with detailed synthetic protocols and purity validation via NMR/HRMS .

BNM-III-170 [N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide]

- Structure: Combines a fluorophenyl group with a guanidinomethyl-indenyl moiety.

- Application: Enhances vaccine efficacy against immunodeficiency viruses, synthesized via trifluoroacetate salt formation .

Key Difference : The target compound lacks the charged guanidine or thiazole motifs critical for antiviral activity but shares the N2-aryl design. Its mesitylsulfonyl group may offer unique pharmacokinetic advantages, such as prolonged half-life or reduced CYP450 inhibition compared to S5456 (a related oxalamide with 51% CYP3A4 inhibition at 10 µM) .

Metabolic and Toxicological Profiles

- Safety Margins: Flavoring oxalamides (e.g., S336) exhibit exceptionally high safety margins (>500 million) due to rapid hydrolysis into non-toxic metabolites, a pathway likely shared by the target compound .

Biological Activity

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound noted for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and possible applications based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H31N3O4S and a molecular weight of 477.64 g/mol. Its structure includes:

- A piperidine ring substituted with a mesitylsulfonyl group

- An oxalamide moiety

This specific combination of functional groups may confer distinct biological activities not observed in other similar compounds, making it a valuable candidate for further research in medicinal chemistry and pharmacology.

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activities:

- NMDA Receptor Antagonism : The compound has been identified as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. This interaction suggests potential applications in neuropharmacology, particularly in conditions like Alzheimer's disease and schizophrenia .

- Binding Affinity Studies : Initial findings indicate that the mesitylsulfonyl group may interact with specific molecular targets, potentially altering their activity. Research into the binding affinity of this compound to various receptors and enzymes is ongoing, with promising results that warrant further investigation .

Synthesis

The synthesis of this compound typically involves several chemical reactions, including:

- Formation of the piperidine core.

- Introduction of the mesitylsulfonyl group.

- Coupling with the oxalamide moiety.

The detailed synthetic pathway remains crucial for understanding its production and optimizing yield for further studies.

Comparative Analysis with Similar Compounds

To better understand its biological activity, it is beneficial to compare this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N1-(4-Ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains a 4-Ethylphenyl group |

| N1-(o-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H31N3O4S | 477.64 | Features an o-Tolyl group |

| N1-(m-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains an m-Tolyl group |

The uniqueness of this compound lies in its specific combination of functional groups, particularly the mesitylsulfonamide moiety, which may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Various case studies highlight the therapeutic potential of compounds similar to this compound:

- Neuropharmacological Applications : Studies suggest that antagonists of NMDA receptors can provide therapeutic benefits in neurodegenerative diseases by modulating glutamatergic signaling pathways .

- Potential for Drug Development : The unique structural characteristics may lead to the development of novel therapeutics targeting neurological disorders, with ongoing research focused on elucidating precise mechanisms involved in these interactions .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide?

- Methodology :

- Piperidine Ring Functionalization : Introduce the mesitylsulfonyl group via nucleophilic substitution of a piperidine precursor under basic conditions (e.g., triethylamine in dichloromethane) .

- Oxalamide Core Formation : Couple the sulfonylated piperidine intermediate with p-toluidine using oxalyl chloride or activated oxalate esters. Reaction conditions (e.g., anhydrous tetrahydrofuran at 0–5°C) minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent integration (e.g., mesityl methyl protons at δ 2.1–2.3 ppm) and oxalamide carbonyl signals (δ 160–165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~570–580 Da) .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How does the mesitylsulfonyl group influence target binding affinity and selectivity in kinase inhibition assays?

- Methodology :

- Kinase Binding Assays : Compare inhibition of ATP-binding pockets (e.g., CDK2, Aurora kinases) using mesitylsulfonyl analogs vs. non-sulfonylated derivatives. Mesityl’s bulkiness may enhance hydrophobic interactions but reduce solubility .

- Molecular Dynamics Simulations : Model mesityl interactions with kinase active sites to predict steric hindrance or π-π stacking with aromatic residues .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

- Methodology :

- Solubility Assessment : Measure compound solubility in assay buffers (e.g., DMSO/PBS) via nephelometry; poor solubility in aqueous media may explain reduced cellular efficacy .

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the piperidine ring) that limits cellular activity .

Q. What structure-activity relationship (SAR) insights guide optimization of substituents on the p-tolyl and piperidine moieties?

- Methodology :

- Analog Synthesis : Replace p-tolyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to test steric and electronic effects on target engagement .

- Piperidine Modifications : Compare sulfonyl (mesityl vs. tosyl) and alkyl chain length (ethyl vs. propyl) to balance lipophilicity and metabolic stability .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodology :

- Rodent Pharmacokinetics : Administer via intravenous/oral routes; measure plasma half-life, bioavailability, and brain penetration (given the compound’s potential CNS targets) .

- Toxicity Screening : Conduct acute toxicity studies in mice (MTD determination) and genotoxicity assays (Ames test) to prioritize candidates .

Key Research Gaps and Future Directions

- Mechanistic Studies : Use cryo-EM or X-ray crystallography to resolve target-bound structures .

- Prodrug Strategies : Improve aqueous solubility via phosphate ester derivatization of the oxalamide .

- In Vivo Efficacy : Test optimized analogs in xenograft models (e.g., breast cancer PDX) to validate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.